molecular formula C9H7BrN2 B1270905 4-Amino-7-bromoquinoline CAS No. 65340-74-1

4-Amino-7-bromoquinoline

Cat. No.: B1270905
CAS No.: 65340-74-1
M. Wt: 223.07 g/mol
InChI Key: CDROXEYPGVJRGK-UHFFFAOYSA-N
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Description

4-Amino-7-bromoquinoline is an organic compound with the chemical formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-bromoquinoline typically involves the bromination of 4-aminoquinoline. One common method is the reaction of 4-aminoquinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 7-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-bromoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-7-bromoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-bromoquinoline is primarily related to its ability to interact with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison: 4-Amino-7-bromoquinoline is unique due to the specific positioning of the bromine atom at the 7-position, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

7-bromoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROXEYPGVJRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363961
Record name 4-Amino-7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-74-1
Record name 4-Amino-7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7-bromoquinoline
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